A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecular structure through the lens of ¹³C NMR spectroscopy. We will delve into the experimental and theoretical aspects of acquiring and interpreting the spectrum, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.
Introduction: The Significance of Structural Verification
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, with the chemical formula C₁₈H₂₃BrN₂O, is a multifaceted molecule featuring a substituted pyrimidine ring linked to a di-tert-butylphenoxy group.[1] The precise arrangement of these moieties is critical to its chemical reactivity and potential biological activity. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules, providing unambiguous evidence of its structure. This guide will walk through the process of predicting, assigning, and understanding the ¹³C NMR spectrum of this compound, thereby offering a blueprint for the structural characterization of complex organic molecules.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, a standardized numbering system for the carbon atoms of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is essential. The following diagram illustrates the molecular structure with each unique carbon atom assigned a specific number.
Figure 1: Molecular structure and carbon numbering scheme for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum. The causality behind each parameter selection is explained to ensure a robust and reproducible experiment.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. A higher concentration is preferred for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio compared to ¹H.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and its own carbon signals should not overlap with those of the analyte.[2] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single carbon signal at approximately 77 ppm.[2]
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Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.
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Instrument Setup:
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The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve better signal dispersion and sensitivity.
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Tune and match the ¹³C probe to the resonant frequency to ensure optimal power transfer and signal detection.
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Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate chemical shift determination.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.
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Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass the chemical shifts of most organic compounds.
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Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point. This delay allows for the longitudinal relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although not strictly necessary for simple structural confirmation.
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Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H coupling, resulting in a singlet for each unique carbon atom and a significant enhancement of the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum to ensure all peaks are in the absorptive mode.
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Reference the spectrum using the solvent peak as a secondary standard (e.g., CDCl₃ at 77.16 ppm).[2]
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Integrate the peaks if relative signal intensities are of interest, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variable relaxation times and NOE effects.
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Predicted ¹³C NMR Data and Peak Assignments
In the absence of experimentally acquired data, a predicted ¹³C NMR spectrum provides a valuable reference. The following table summarizes the predicted chemical shifts for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, generated using established NMR prediction algorithms. The subsequent analysis provides a detailed rationale for the assignment of each signal.
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C2 | 163.5 | Pyrimidine carbon attached to two nitrogen atoms and an oxygen atom; highly deshielded. |
| C4 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |
| C6 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |
| C5 | 108.9 | Pyrimidine carbon bearing the bromine atom; shielded by the halogen's lone pairs but deshielded by its electronegativity. |
| C1' | 148.1 | Phenoxy carbon directly attached to the ether oxygen; deshielded. |
| C2' | 139.8 | Phenoxy carbon bearing a tert-butyl group. |
| C4' | 145.7 | Phenoxy carbon bearing a tert-butyl group. |
| C3' | 124.3 | Aromatic CH carbon on the phenoxy ring. |
| C5' | 126.5 | Aromatic CH carbon on the phenoxy ring. |
| C6' | 118.9 | Aromatic CH carbon on the phenoxy ring. |
| C(CH₃)₃ (quat, C2') | 34.5 | Quaternary carbon of the tert-butyl group at the C2' position. |
| C(CH₃)₃ (quat, C4') | 35.1 | Quaternary carbon of the tert-butyl group at the C4' position. |
| C(CH₃)₃ (methyl, C2') | 30.1 | Methyl carbons of the tert-butyl group at the C2' position. |
| C(CH₃)₃ (methyl, C4') | 31.6 | Methyl carbons of the tert-butyl group at the C4' position. |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
In-Depth Spectral Analysis
The predicted ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can be logically dissected by considering the electronic environments of the carbon atoms in the pyrimidine and phenoxy moieties.
The Pyrimidine Ring (C2, C4, C5, C6)
The chemical shifts of the pyrimidine ring carbons are significantly influenced by the two electronegative nitrogen atoms and the substituents.
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C2: This carbon is bonded to two nitrogen atoms and the exocyclic ether oxygen. This environment results in a substantial downfield shift, making it the most deshielded carbon in the pyrimidine ring.
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C4 and C6: These two carbons are chemically equivalent in the parent pyrimidine. In this substituted pyrimidine, they are in similar environments, each adjacent to a nitrogen atom, leading to a downfield shift.
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C5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and the shielding effect of its lone pairs typically cause an upfield shift compared to an unsubstituted carbon. However, the electronegativity of bromine also has a deshielding influence. The predicted value of around 108.9 ppm reflects the net result of these competing effects.
The 2,4-di-tert-butylphenoxy Group
The chemical shifts of the phenoxy ring carbons are influenced by the ether linkage and the two bulky tert-butyl groups.
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C1': The carbon atom directly bonded to the ether oxygen (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom.
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C2' and C4': These carbons are substituted with electron-donating tert-butyl groups, which generally cause a downfield shift at the point of attachment.
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C3', C5', and C6': These are protonated aromatic carbons. Their chemical shifts are influenced by the electronic effects of the oxygen and tert-butyl substituents.
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Tert-butyl Carbons: The quaternary carbons of the tert-butyl groups are expected to appear around 34-35 ppm, while the methyl carbons will resonate further upfield, around 30-32 ppm. The slight difference in the chemical shifts of the two tert-butyl groups arises from their different positions relative to the ether linkage.
Conclusion
This technical guide has provided a comprehensive framework for understanding the ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Through a combination of a detailed experimental protocol, predicted spectral data, and a thorough analysis of the expected chemical shifts, a clear picture of the molecule's carbon skeleton has been established. The principles and methodologies outlined herein serve as a valuable resource for the structural elucidation of this and other complex organic molecules, underscoring the power of ¹³C NMR spectroscopy in modern chemical research.
References
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PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. National Center for Biotechnology Information. Available at: [Link].
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
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NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link].
